1-[2-[5-(Cyclohexen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one
Overview
Description
1-[2-[5-(Cyclohexen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a cyclohexene ring, an oxadiazole ring, and a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-[2-[5-(Cyclohexen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Cyclohexenylmethyl Intermediate: This step involves the reaction of cyclohexene with a suitable alkylating agent to introduce the cyclohexenylmethyl group.
Oxadiazole Ring Formation: The cyclohexenylmethyl intermediate is then reacted with hydrazine derivatives and carboxylic acids to form the 1,2,4-oxadiazole ring.
Pyrrolidinone Formation: The final step involves the reaction of the oxadiazole intermediate with a suitable amine to form the pyrrolidinone ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1-[2-[5-(Cyclohexen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-[5-(Cyclohexen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[2-[5-(Cyclohexen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[2-[5-(Cyclohexen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
2-Cyclohexen-1-one: A simpler compound with a cyclohexene ring and a ketone group, used in various organic synthesis applications.
2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-one: Another related compound with a similar cyclohexene structure, known for its use in fragrance and flavor industries.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[5-(cyclohexen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15-7-4-9-18(15)10-8-13-16-14(20-17-13)11-12-5-2-1-3-6-12/h5H,1-4,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXYFIQDMJLNSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC2=NC(=NO2)CCN3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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